molecular formula C16H13BrO3 B13354530 (2E)-3-{4-[(3-bromobenzyl)oxy]phenyl}prop-2-enoic acid

(2E)-3-{4-[(3-bromobenzyl)oxy]phenyl}prop-2-enoic acid

Cat. No.: B13354530
M. Wt: 333.18 g/mol
InChI Key: WHGITLCBKQFKKC-RMKNXTFCSA-N
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Description

(2E)-3-{4-[(3-bromobenzyl)oxy]phenyl}prop-2-enoic acid is a synthetic α,β-unsaturated carboxylic acid derivative characterized by a propenoic acid backbone substituted with a 4-[(3-bromobenzyl)oxy]phenyl group. The (2E) configuration denotes the trans geometry of the double bond between C2 and C3, which is critical for its electronic and steric interactions in biological systems. This compound belongs to a class of molecules designed for structure-activity relationship (SAR) studies, particularly in medicinal chemistry, where modifications to the benzyloxy substituent or phenyl ring can modulate pharmacological properties such as anti-inflammatory, antitumor, or enzyme inhibitory activities .

Properties

Molecular Formula

C16H13BrO3

Molecular Weight

333.18 g/mol

IUPAC Name

(E)-3-[4-[(3-bromophenyl)methoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C16H13BrO3/c17-14-3-1-2-13(10-14)11-20-15-7-4-12(5-8-15)6-9-16(18)19/h1-10H,11H2,(H,18,19)/b9-6+

InChI Key

WHGITLCBKQFKKC-RMKNXTFCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)/C=C/C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C=CC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of (2E)-3-{4-[(3-bromobenzyl)oxy]phenyl}-2-propenoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

(2E)-3-{4-[(3-bromobenzyl)oxy]phenyl}-2-propenoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2E)-3-{4-[(3-bromobenzyl)oxy]phenyl}-2-propenoic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

    Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions and to investigate the biochemical pathways involving phenylpropenoic acids.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the materials science industry, the compound can be used in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism by which (2E)-3-{4-[(3-bromobenzyl)oxy]phenyl}-2-propenoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the propenoic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact molecular pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Fluorine-Substituted Derivative

  • Compound: (2E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}prop-2-enoic acid
  • Molecular Formula : C₁₇H₁₃FO₃
  • Molecular Weight : 292.29 g/mol
  • Key Difference : Replacement of bromine with fluorine at the benzyl position.
  • Impact : Fluorine’s smaller atomic radius and electronegativity may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets compared to bromine. This analogue is marketed as an industrial-grade compound (99% purity) but lacks explicit biological data in the provided evidence .

Chlorine-Substituted Thiazole Derivative

  • Compound: (2E)-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enoic acid
  • Molecular Formula: C₁₃H₁₀ClNO₃S
  • Molecular Weight : 295.74 g/mol
  • Key Difference : Incorporation of a chlorinated thiazole ring instead of a bromobenzyl group.
  • Predicted properties include a pKa of 4.53, suggesting moderate acidity suitable for enzyme inhibition .

Analogues with Aromatic or Heterocyclic Modifications

Bis-Benzyloxy Derivative

  • Compound: (2E)-3-[3,4-bis(benzyloxy)phenyl]prop-2-enoic acid
  • Molecular Formula : C₂₃H₂₀O₄
  • Molecular Weight : 360.41 g/mol
  • Key Difference : Additional benzyloxy group at the 3-position of the phenyl ring.
  • Impact: Increased steric bulk and lipophilicity may improve membrane permeability.

Trifluoromethyl-Substituted Derivative

  • Compound: (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid
  • Molecular Formula : C₁₀H₇F₃O₂
  • Molecular Weight : 216.16 g/mol
  • Key Difference : Trifluoromethyl group replaces the bromobenzyloxy substituent.
  • Impact : The strong electron-withdrawing nature of CF₃ could enhance reactivity in Michael addition reactions, a common mechanism for α,β-unsaturated acids in enzyme inhibition .

Antitumor and Antiestrogen Analogues

  • Compound: (2E)-3-(4-{[2-(4-fluoro-2,6-dimethylbenzoyl)-6-hydroxy-1-benzothiophen-3-yl]oxy}phenyl)prop-2-enoic acid
  • Key Feature : Benzothiophene and fluorinated aromatic substituents.
  • This highlights the role of fluorinated aromatic systems in targeting estrogen receptors .
  • Compound: (2E)-3-{4-[(3-{[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy]phenyl}prop-2-enoic acid
  • Key Feature : Glycosylated hydroxy groups.
  • Activity : Isolated from plant sources (e.g., Phaseolus coccineus), such derivatives may exhibit antioxidant or antiproliferative effects due to sugar-mediated solubility and cellular uptake .

Antiplatelet and Antileukotriene Analogues

  • Compound: VUFB 20609 (Quinoline-linked propenoic acid)
  • Structure: (2E)-2-methyl-3-(4-{[4-(quinolin-2-ylmethoxy)phenyl]sulfanyl}phenyl)prop-2-enoic acid.
  • Activity: Demonstrated potent antileukotriene activity, likely via inhibition of 5-lipoxygenase. The quinoline group enhances aromatic stacking interactions in enzyme binding pockets .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Biological Activity Reference
(2E)-3-{4-[(3-bromobenzyl)oxy]phenyl}prop-2-enoic acid C₁₇H₁₃BrO₃ 357.20 3-Bromobenzyloxy Under investigation
(2E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}prop-2-enoic acid C₁₇H₁₃FO₃ 292.29 3-Fluorobenzyloxy Industrial grade
(2E)-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enoic acid C₁₃H₁₀ClNO₃S 295.74 Chlorothiazole Predicted enzyme inhibition
(2E)-3-[3,4-bis(benzyloxy)phenyl]prop-2-enoic acid C₂₃H₂₀O₄ 360.41 Bis-benzyloxy Pharmacological screening

Research Findings and Trends

  • Halogen Effects : Bromine’s bulkiness may improve target selectivity in hydrophobic binding sites, whereas fluorine optimizes pharmacokinetics. Chlorine and thiazole groups enhance electrophilicity and heterocyclic interactions .
  • Anticancer Potential: Compounds with extended aromatic systems (e.g., benzothiophene in ) show promise in hormone-related cancers, while glycosylated derivatives (e.g., ) leverage natural product-inspired bioactivity.
  • Synthetic Versatility: The propenoic acid scaffold allows modular substitutions, enabling rapid SAR exploration for diverse therapeutic targets .

Biological Activity

(2E)-3-{4-[(3-bromobenzyl)oxy]phenyl}prop-2-enoic acid, also known as 3-(4-bromobenzyl)phenylacrylic acid, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a propenoic acid moiety with a bromobenzyl ether substituent, which is believed to contribute to its biological properties. The structural formula can be represented as follows:

C16H15BrO3\text{C}_{16}\text{H}_{15}\text{BrO}_3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. Preliminary studies suggest that it may function as an inhibitor of certain enzymes linked to inflammatory responses, potentially leading to anti-inflammatory effects.

1. Anti-inflammatory Properties

Research indicates that the compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial for treating conditions characterized by chronic inflammation.

2. Anticancer Activity

Studies have highlighted the potential of this compound as an anticancer agent. It has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and colon cancer cells. The proposed mechanism involves the induction of apoptosis (programmed cell death) through modulation of signaling pathways associated with cell survival and proliferation.

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes involved in metabolic processes. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation and pain signaling.

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines revealed that this compound reduced cell viability in a dose-dependent manner, with IC50 values indicating significant potency against breast and colon cancer cells .
  • Animal Models : In vivo studies using murine models of inflammation showed that administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines; potential therapeutic use
AnticancerInduction of apoptosis in cancer cell lines; cytotoxic effects observed
Enzyme inhibitionInhibition of COX enzymes; modulation of metabolic pathways

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